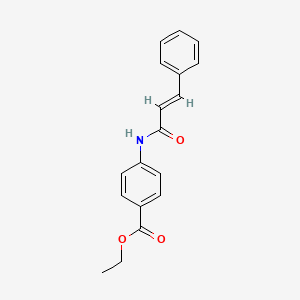

ethyl 4-(cinnamoylamino)benzoate

Overview

Description

Ethyl 4-(cinnamoylamino)benzoate, also known as ethyl N-cinnamoylanthranilate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in the field of scientific research due to its unique properties and applications. In

Mechanism of Action

The mechanism of action of ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate is not well understood. However, it is believed to work by inhibiting the growth and replication of microorganisms, such as bacteria and fungi. It may also have an effect on the immune system, although more research is needed to fully understand its mechanism of action.

Biochemical and Physiological Effects:

Ethyl 4-(cinnamoylamino)benzoate has been found to have a number of biochemical and physiological effects. It has been shown to exhibit antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. It may also have an effect on the immune system, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate in lab experiments is its versatility. It can be used as a starting material for the synthesis of other compounds, as well as a reagent in organic chemistry reactions. It also exhibits antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one of the limitations of using ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate is its potential toxicity. It is important to handle this compound with care and follow proper safety procedures when working with it in the lab.

Future Directions

There are a number of future directions for research involving ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate. One area of research could focus on its potential as a new antimicrobial agent. Another area of research could explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research could be done to fully understand its mechanism of action and to develop new synthetic methods for its production.

Conclusion:

In conclusion, ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate is a versatile compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods and has been found to exhibit antifungal and antibacterial properties. While its mechanism of action is not well understood, it has potential as a new antimicrobial agent and immunomodulatory agent. Further research is needed to fully understand its effects and to develop new synthetic methods for its production.

Synthesis Methods

Ethyl 4-(cinnamoylamino)benzoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between ethyl 4-(cinnamoylamino)benzoate benzoate and cinnamoyl chloride in the presence of a base such as triethyl 4-(cinnamoylamino)benzoateamine. The resulting product is then purified using column chromatography to obtain pure ethyl 4-(cinnamoylamino)benzoate 4-(cinnamoylamino)benzoate.

Scientific Research Applications

Ethyl 4-(cinnamoylamino)benzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions, such as the synthesis of amides and esters. In addition, it has been found to exhibit antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.

properties

IUPAC Name |

ethyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJZJQCDMKLAAV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352674 | |

| Record name | ST50183211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(cinnamoylamino)benzoate | |

CAS RN |

38108-09-7 | |

| Record name | NSC204560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50183211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)

![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)

![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)

![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)

![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)

![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)

![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)

![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)